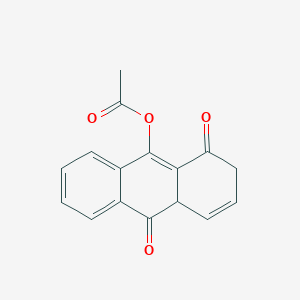
Cyclobutanone, 2-(4-methylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclobutanone, 2-(4-methylphenyl)- is an organic compound that belongs to the class of cyclic ketones It features a four-membered ring structure with a ketone functional group and a 4-methylphenyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclobutanone, 2-(4-methylphenyl)- can be synthesized through several methods. One common approach involves the oxidation of cyclobutanol using strong oxidizing agents such as chromic acid. Another method is the Friedel-Crafts acylation of cyclobutane with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride .
Industrial Production Methods
Industrial production of cyclobutanone, 2-(4-methylphenyl)- typically involves large-scale oxidation processes or catalytic acylation reactions. These methods are optimized for high yield and purity, ensuring the compound is suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclobutanone, 2-(4-methylphenyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The 4-methylphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromic acid, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Cyclobutanone, 2-(4-methylphenyl)- has a wide range of applications in scientific research:
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Employed in the production of fine chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of cyclobutanone, 2-(4-methylphenyl)- involves its interaction with molecular targets through its ketone functional group. This interaction can lead to various chemical transformations, depending on the specific conditions and reagents used. The compound’s reactivity is influenced by the strain in the four-membered ring, which makes it more susceptible to certain reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropanone: A smaller cyclic ketone with a three-membered ring.
Cyclopentanone: A larger cyclic ketone with a five-membered ring.
Cyclohexanone: An even larger cyclic ketone with a six-membered ring.
Uniqueness
Cyclobutanone, 2-(4-methylphenyl)- is unique due to its four-membered ring structure, which imparts significant ring strain. This strain makes it more reactive compared to larger cyclic ketones, allowing it to participate in a variety of chemical reactions that are less accessible to its larger counterparts .
Eigenschaften
CAS-Nummer |
87639-46-1 |
|---|---|
Molekularformel |
C11H12O |
Molekulargewicht |
160.21 g/mol |
IUPAC-Name |
2-(4-methylphenyl)cyclobutan-1-one |
InChI |
InChI=1S/C11H12O/c1-8-2-4-9(5-3-8)10-6-7-11(10)12/h2-5,10H,6-7H2,1H3 |
InChI-Schlüssel |
VRSWJXKHRWWIMI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2CCC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Butyl-3,3a,4,5-tetrahydro-2H-cyclopenta[a]naphthalen-2-one](/img/structure/B14394504.png)
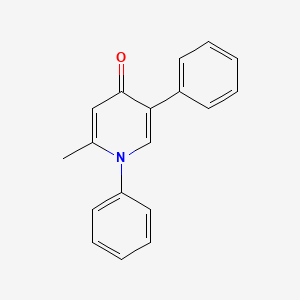
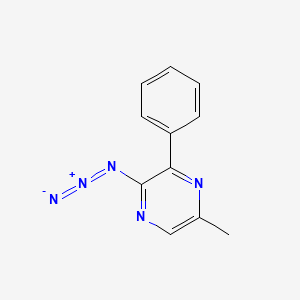
![1,3-Dioxotetrahydro-1H,3H-pyrrolo[1,2-c][1,3]oxazol-6-yl benzoate](/img/structure/B14394535.png)
![(1R,6R)-3-(Naphthalen-1-yl)-6-[(propan-2-yl)amino]cyclohex-2-en-1-ol](/img/structure/B14394545.png)
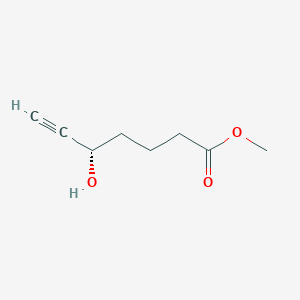
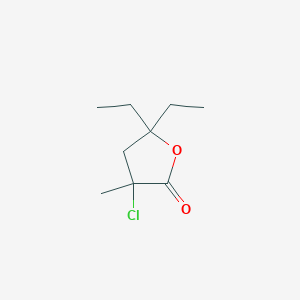




![3-[2-(2,4-Dihydroxybenzoyl)phenyl]prop-2-enoic acid](/img/structure/B14394606.png)

